![molecular formula C17H22BNO6 B13089977 (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one is a complex organic molecule featuring a unique structure that combines elements of boronic esters and oxazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one typically involves multiple steps:
Formation of the Oxazolidinone Core: This step often starts with the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Boronic Ester: The boronic ester group is introduced via a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated precursor in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form various amine derivatives.
Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development. It can be used to design inhibitors for enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its reactive functional groups.
作用機序
The mechanism by which (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.
類似化合物との比較
Similar Compounds
(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one: Unique due to its combination of boronic ester and oxazolidinone functionalities.
Boronic Acids: Commonly used in Suzuki coupling reactions but lack the oxazolidinone ring.
Oxazolidinones: Used as antibiotics (e.g., Linezolid) but do not contain boronic ester groups.
Uniqueness
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways. This makes it a valuable compound in both synthetic chemistry and drug development.
特性
分子式 |
C17H22BNO6 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
(3R,3aS)-3-(hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydro-3H-[1,3]oxazolo[4,3-c][1,4]benzoxazin-1-one |
InChI |
InChI=1S/C17H22BNO6/c1-16(2)17(3,4)25-18(24-16)10-5-6-11-13(7-10)22-9-12-14(8-20)23-15(21)19(11)12/h5-7,12,14,20H,8-9H2,1-4H3/t12-,14-/m0/s1 |
InChIキー |
NIFOUKIHNJPUOK-JSGCOSHPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](CO3)[C@@H](OC4=O)CO |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(CO3)C(OC4=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


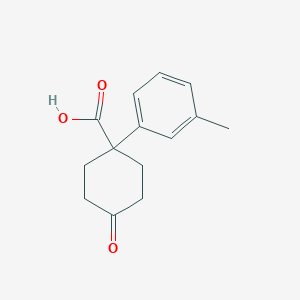

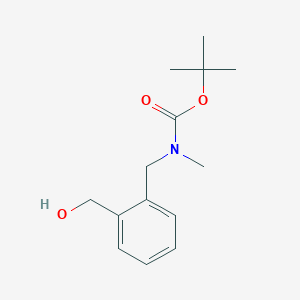
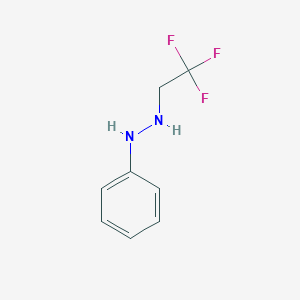

![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
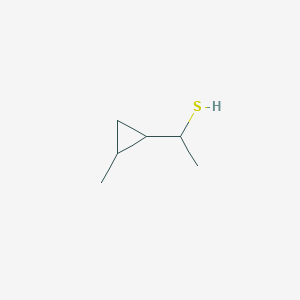

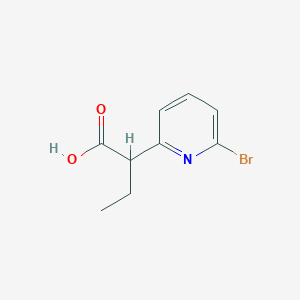
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
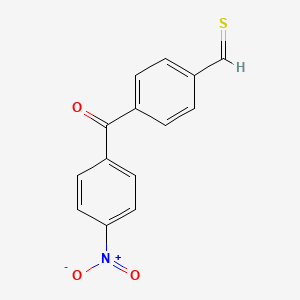
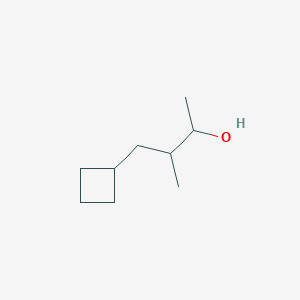
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
